molecular formula C21H28O8 B14452071 Acetylhymenograndin CAS No. 72264-72-3

Acetylhymenograndin

Cat. No.: B14452071
CAS No.: 72264-72-3
M. Wt: 408.4 g/mol
InChI Key: MOYXNJHXWIYEQO-KSKIZGMASA-N
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Description

Acetylhymenograndin is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of hymenograndin, modified by the addition of an acetyl group, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylhymenograndin typically involves the acetylation of hymenograndin. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually conducted under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Acetylhymenograndin can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in alcoholic solvents.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated forms of the compound.

Scientific Research Applications

Acetylhymenograndin has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.

    Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: Studies explore its therapeutic potential, particularly in the treatment of inflammatory conditions and as an antimicrobial agent.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of acetylhymenograndin involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. These effects are mediated through its binding to receptors or enzymes, leading to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Hymenograndin: The parent compound from which acetylhymenograndin is derived.

    Acetylsalicylic Acid: Another acetylated compound with anti-inflammatory properties.

    Acetylcysteine: Known for its antioxidant effects and use in medical treatments.

Uniqueness

This compound is unique due to its specific acetylation pattern, which can influence its chemical reactivity and biological activity differently compared to other acetylated compounds. Its distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

72264-72-3

Molecular Formula

C21H28O8

Molecular Weight

408.4 g/mol

IUPAC Name

[(3aR,5R,5aS,6R,7R,8R,8aS,9aR)-7,8-diacetyloxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate

InChI

InChI=1S/C21H28O8/c1-9-7-15-14(10(2)20(25)29-15)8-21(6)16(9)17(26-11(3)22)18(27-12(4)23)19(21)28-13(5)24/h9,14-19H,2,7-8H2,1,3-6H3/t9-,14-,15-,16-,17-,18-,19+,21+/m1/s1

InChI Key

MOYXNJHXWIYEQO-KSKIZGMASA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H]([C@H]([C@@H]3OC(=O)C)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC3(C1C(C(C3OC(=O)C)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2

Origin of Product

United States

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